molecular formula C17H20N4O5S B2716860 N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1798035-01-4

N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2716860
CAS No.: 1798035-01-4
M. Wt: 392.43
InChI Key: PVCIJCOCXOJXFI-UHFFFAOYSA-N
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Description

N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications

  • Enzyme Inhibitory Potential : Some sulfonamides with benzodioxane and acetamide moieties, closely related to the queried compound, have been investigated for their enzyme inhibitory potential. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

  • Antimicrobial Activity : In another study, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, a structurally similar compound, exhibited potent antimicrobial activity against several bacterial and fungal strains (Janakiramudu et al., 2017).

  • Biological Evaluation and Molecular Docking Studies : Various sulfonamides possessing a 1,4-benzodioxane nucleus, including N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides, were synthesized and evaluated for their biological activity. These compounds exhibited moderate activity against butyrylcholinesterase and acetylcholinesterase but promisingly good activity against lipoxygenase (Irshad et al., 2019).

  • Computational Quantum Chemical and Biological Studies : Computational and pharmacokinetic studies on Uracil-5-Tertiary Sulfonamides, which are structurally related, have been conducted to understand their chemical and biological properties (Gaurav & Krishna, 2021).

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c22-27(23,14-1-2-15-16(11-14)26-10-9-25-15)19-12-13-3-4-18-17(20-13)21-5-7-24-8-6-21/h1-4,11,19H,5-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCIJCOCXOJXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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